molecular formula C18H17BrN2O3S B11597262 prop-2-en-1-yl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

prop-2-en-1-yl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11597262
M. Wt: 421.3 g/mol
InChI Key: VPKFCYCWLNPXJC-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 5-(4-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as a bromophenyl group, a prop-2-en-1-yl group, and a carboxylate group. The compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 5-(4-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Fusion with Pyrimidine Ring: The thiazole ring is then fused with a pyrimidine ring through a cyclization reaction involving a suitable precursor such as a β-diketone.

    Introduction of Substituents: The bromophenyl group, prop-2-en-1-yl group, and carboxylate group are introduced through various substitution reactions, often involving halogenation, alkylation, and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 5-(4-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

PROP-2-EN-1-YL 5-(4-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Research: Researchers investigate its effects on various biological pathways and its potential as a tool for studying cellular processes.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 5-(4-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in disease pathways, such as kinases or proteases.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling.

    Interfering with DNA/RNA: It may interact with nucleic acids, disrupting processes such as replication or transcription.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROP-2-EN-1-YL 5-(4-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its thiazolopyrimidine core, which imparts distinct chemical and biological properties. This structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17BrN2O3S

Molecular Weight

421.3 g/mol

IUPAC Name

prop-2-enyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H17BrN2O3S/c1-4-9-24-17(23)14-10(2)20-18-21(16(22)11(3)25-18)15(14)12-5-7-13(19)8-6-12/h4-8,11,15H,1,9H2,2-3H3

InChI Key

VPKFCYCWLNPXJC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC=C(C=C3)Br

Origin of Product

United States

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